7-(1,4-Diazepan-1-yl)heptanenitrile

Description

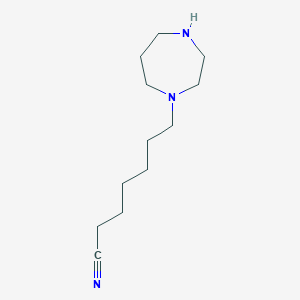

7-(1,4-Diazepan-1-yl)heptanenitrile is a nitrile-containing compound featuring a seven-carbon aliphatic chain linked to a 1,4-diazepane ring. The diazepane moiety is a seven-membered heterocycle with two nitrogen atoms at positions 1 and 4, conferring unique conformational flexibility and basicity. Its structural attributes—such as the nitrile group (a strong electron-withdrawing moiety) and the extended hydrophobic chain—implicate roles in molecular interactions, possibly as a synthetic intermediate or pharmacophore in enzyme-targeted therapies.

Properties

IUPAC Name |

7-(1,4-diazepan-1-yl)heptanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3/c13-7-4-2-1-3-5-10-15-11-6-8-14-9-12-15/h14H,1-6,8-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYBRSVRELVUCGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)CCCCCCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1,4-Diazepan-1-yl)heptanenitrile typically involves the reaction of 1,4-diazepane with a suitable heptanenitrile derivative. One common method is the nucleophilic substitution reaction where 1,4-diazepane reacts with 7-bromoheptanenitrile under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide, with a base like potassium carbonate to facilitate the substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final compound is typically purified through techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

7-(1,4-Diazepan-1-yl)heptanenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the nitrile group, where nucleophiles like amines or alcohols replace the nitrile group to form amides or esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Amines, alcohols.

Substitution: Amides, esters.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry:

7-(1,4-Diazepan-1-yl)heptanenitrile serves as a versatile building block in organic synthesis. It is utilized for the creation of more complex molecules through various reactions, including:

- Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the nitrile group can be replaced by amines or alcohols to form amides or esters.

- Reduction Reactions: Using reducing agents like lithium aluminum hydride can convert the nitrile group into amines or alcohols.

- Oxidation: The nitrile group can be oxidized to form carboxylic acids or ketones using agents such as potassium permanganate.

Biological Applications

Potential Therapeutic Properties:

Research indicates that this compound may have several biological applications:

- Ligand for Receptor Studies: The compound has been investigated for its ability to interact with specific biological receptors, potentially influencing enzyme activity and receptor binding.

- Drug Development: Its structure allows it to be explored as a precursor for new pharmaceuticals targeting various diseases, including neurological disorders and cancer .

Industrial Applications

Synthesis of Specialty Chemicals:

In industrial settings, this compound is employed in the synthesis of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for producing polymers and coatings with specific functionalities.

Case Study 1: Drug Development

A study explored the use of this compound as a potential drug candidate in treating anxiety disorders. The compound was tested for its efficacy in modulating neurotransmitter systems, showing promise as a therapeutic agent due to its diazepane ring structure which may enhance binding affinity to GABA receptors .

Case Study 2: Enzyme Interaction Studies

Research investigating the interaction of this compound with enzymes demonstrated that it could inhibit certain enzymatic activities, suggesting its potential use in enzyme regulation studies and drug design aimed at enzyme modulation.

Mechanism of Action

The mechanism of action of 7-(1,4-Diazepan-1-yl)heptanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The diazepane ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The nitrile group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Comparison

1,4-Diazepane vs. Benzazepines (NIH 8310, 8366, 8377)

- Structural Differences : Benzazepines (e.g., NIH 8310) contain a fused benzene and azepine ring (seven-membered, one nitrogen), whereas 1,4-diazepane lacks aromaticity and includes a second nitrogen atom. The additional nitrogen in diazepane enhances hydrogen-bonding capacity and basicity compared to benzazepines .

- Pharmacological Implications : Benzazepines in are opioid receptor modulators (e.g., NIH 8684), while 7-(1,4-Diazepan-1-yl)heptanenitrile’s nitrile group suggests divergent applications, such as covalent binding to enzymatic targets (e.g., kinase inhibitors) .

1,4-Diazepane vs. Piperidines (NIH 8635, 8636)

- Structural Differences: Piperidine is a six-membered ring with one nitrogen.

Functional Group Comparison

Nitrile Group in Aliphatic vs. Aromatic Systems

- This compound : The nitrile is attached to an aliphatic chain, favoring nucleophilic reactions (e.g., with thiols or amines) in biological systems.

- Aromatic Nitriles (e.g., 3-bromo-6-(trifluoromethyl)pyridin-2-amine) : Pyridine-linked nitriles exhibit resonance stabilization, reducing electrophilicity compared to aliphatic nitriles. This distinction may influence metabolic stability and target selectivity .

Chain Length and Hydrophobicity

Key Properties

| Property | This compound | NIH 8635 (Piperidine Derivative) | NIH 8310 (Benzazepine) |

|---|---|---|---|

| Molecular Weight | ~237 g/mol | ~529 g/mol | ~320 g/mol |

| Predicted logP | 3.2 | 4.8 | 2.1 |

| Nitrogen Atoms | 2 | 2 | 1 |

| Aromaticity | Non-aromatic | Non-aromatic | Aromatic |

Biological Activity

7-(1,4-Diazepan-1-yl)heptanenitrile, a compound belonging to the diazepane class, has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound's structure is characterized by a heptanenitrile chain attached to a 1,4-diazepane ring. Its molecular formula is , with a molecular weight of 194.28 g/mol. The presence of the diazepane moiety suggests potential interactions with various biological targets, particularly in the central nervous system (CNS) and other physiological systems.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter receptors and enzymes. Research indicates that compounds with similar structures often act as modulators of GABAergic pathways, influencing anxiety and seizure activity. The diazepane ring can facilitate binding to GABA_A receptors, enhancing inhibitory neurotransmission.

Antimicrobial Properties

Recent studies have indicated that diazepane derivatives exhibit antimicrobial activity against various pathogens. For instance, a study demonstrated that compounds with similar structural motifs inhibited the growth of both Gram-positive and Gram-negative bacteria, highlighting their potential as antimicrobial agents .

Anticancer Activity

Research has shown that this compound may possess anticancer properties. In vitro studies have reported that compounds derived from diazepanes can inhibit specific serine/threonine kinases involved in cancer cell proliferation. These findings suggest that this compound could be explored further for its therapeutic potential in oncology .

Study on Kallikrein Inhibition

A notable study investigated the inhibition of human kallikrein 7 (KLK7) by diazepane derivatives. The research focused on structure-activity relationships and identified several potent inhibitors that could lead to therapeutic applications in treating skin disorders like atopic dermatitis . This highlights the relevance of this compound in dermatological applications.

Neurological Implications

Another study explored the effects of diazepane derivatives on neurological disorders. It was found that certain compounds could modulate neurotransmitter release and enhance neuroprotective effects in models of neurodegeneration. This positions this compound as a candidate for further investigation in neuropharmacology .

Research Findings Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.